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Compound of Interest

6-Bromo-2-chloro-1,8-
Compound Name:
naphthyridine

Cat. No.: B1345034

An In-depth Technical Guide to 6-Bromo-2-
chloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 6-Bromo-2-chloro-1,8-naphthyridine, a heterocyclic compound of interest in
medicinal chemistry and materials science. Due to the limited availability of direct experimental

data for this specific molecule, this guide combines reported information with predicted
properties based on analogous compounds and established chemical principles.

Core Properties of 6-Bromo-2-chloro-1,8-
naphthyridine

6-Bromo-2-chloro-1,8-naphthyridine is a dihalogenated derivative of the 1,8-naphthyridine
scaffold. The presence of two distinct halogen atoms at positions 2 and 6 offers opportunities
for selective functionalization, making it a valuable building block in the synthesis of more
complex molecules.

Physical Properties
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The physical properties of 6-Bromo-2-chloro-1,8-naphthyridine are summarized in the table

below. It is typically a solid at room temperature.[1]

Property Value Source/Comment
Appearance Yellow to brown powder [1]
Molecular Formula CsH4BrCIN2 [1]
Molecular Weight 243.49 g/mol [1]
Data for the related isomer 8-
Melting Point Not available bromo-5-chloro-1,6-
naphthyridine is 127-128 °C.[1]
- ) ] Expected to be high due to its
Boiling Point Not available )
aromatic and polar nature.
Likely soluble in common
organic solvents like
- ) dichloromethane, chloroform,
Solubility Not available

and dimethylformamide.
Sparingly soluble in alcohols

and insoluble in water.

Chemical and Spectroscopic Properties

The chemical properties are largely dictated by the electron-deficient nature of the 1,8-

naphthyridine ring and the reactivity of the C-Cl and C-Br bonds. The spectroscopic data

provided are predicted based on established principles and data from similar structures.

Property Description

IUPAC Name 6-bromo-2-chloro-1,8-naphthyridine
CAS Number 902837-40-5

SMILES Clclccec2ncce(Br)enl2

InChl Key KXSBJEOTLVRREX-UHFFFAOYSA-N
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Predicted Spectroscopic Data:

e 1H NMR (in CDCls, 400 MHz): The proton NMR spectrum is expected to show four signals in
the aromatic region, corresponding to the four protons on the naphthyridine ring. The
chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and
halogen substituents.

Predicted Chemical Shift

Proton Multiplicity
(ppm)

H-3 74-7.6 d

H-4 8.1-8.3 d

H-5 8.2-84 d

H-7 8.8-9.0 d

e 13C NMR (in CDCIs, 100 MHz): The carbon NMR spectrum will display eight distinct signals
for the carbon atoms of the naphthyridine core.

Carbon Predicted Chemical Shift (ppm)
C-2 150 - 152
C-3 122 - 124
C-4 138 - 140
C-4a 121 -123
C-5 124 - 126
C-6 118 - 120
C-7 153 - 155
C-8a 155 - 157

« Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions typical for
aromatic C-H and C=C/C=N bonds.
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Wavenumber (cm~?) Bond

3050 - 3150 Aromatic C-H stretching
1580 - 1620 C=C and C=N stretching
1000 - 1200 C-Cl stretching

550 - 750 C-Br stretching

o Mass Spectrometry (Electron lonization): The mass spectrum is expected to show a
characteristic isotopic pattern for a compound containing one bromine and one chlorine
atom. The molecular ion peak (M*) will appear as a cluster of peaks at m/z 242, 244, and
246, with relative intensities determined by the natural abundances of the bromine (“°Br,
81Br) and chlorine (3>Cl, 3’Cl) isotopes.[2] Fragmentation would likely involve the loss of

halogen atoms.[3]

Synthesis and Reactivity

The synthesis of the 6-Bromo-2-chloro-1,8-naphthyridine core can be achieved through
multi-step sequences, often starting from substituted pyridines. Common synthetic strategies
for the 1,8-naphthyridine skeleton include the Friedlander annulation and the Vilsmeier-Haack
reaction.[4][5]

The reactivity of 6-Bromo-2-chloro-1,8-naphthyridine is dominated by the susceptibility of the
carbon-halogen bonds to undergo nucleophilic substitution and cross-coupling reactions. The
C-Cl bond at the 2-position is generally more reactive towards nucleophilic attack than the C-Br
bond at the 6-position. This differential reactivity allows for selective functionalization.

Synthetic Workflow

A plausible synthetic approach to the 1,8-naphthyridine core is the Friedlander synthesis, which
involves the condensation of an o-aminopyridine aldehyde or ketone with a compound
containing an active methylene group.[6]
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General Workflow for 1,8-Naphthyridine Synthesis

Starting Materials

Reaction Product

U (  Friedlander Condensation 1,8-Naphthyridine Core

Active Methylene Compound

L]
2-Aminonicotinaldehyde

Click to download full resolution via product page

Caption: Friedlander synthesis of the 1,8-naphthyridine core.

Key Reactions and Experimental Protocols

The presence of two halogen atoms makes 6-Bromo-2-chloro-1,8-naphthyridine an ideal
substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-
Hartwig amination reactions. These reactions are pivotal in drug discovery for creating carbon-
carbon and carbon-nitrogen bonds, respectively.

The Suzuki coupling allows for the introduction of aryl, heteroaryl, or alkyl groups at the

chlorinated or brominated positions.
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Suzuki Cross-Coupling of 6-Bromo-2-chloro-1,8-naphthyridine

Pd Catalyst & Base Coupled Product

6-Bromo-2-chloro-1,8-naphthyridine

Organoboron Reagent

Click to download full resolution via product page
Caption: Suzuki coupling for C-C bond formation.
Experimental Protocol: Suzuki Coupling (General Procedure)

o Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 6-
Bromo-2-chloro-1,8-naphthyridine (1.0 equiv.), the desired boronic acid or ester (1.2
equiv.), a palladium catalyst such as Pd(PPhs)4 (0.05 equiv.), and a base like potassium
carbonate (2.0 equiv.).

e Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent
(e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

» Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC
or LC-MS.

e Work-up: Upon completion, cool the reaction to room temperature and dilute with water and
an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry
over anhydrous sodium sulfate, and concentrate under reduced pressure.

 Purification: Purify the crude product by column chromatography on silica gel to yield the
desired coupled product.
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This reaction is instrumental for introducing primary or secondary amines to the naphthyridine
core, a common structural motif in biologically active molecules.

Buchwald-Hartwig Amination of 6-Bromo-2-chloro-1,8-naphthyridine

6-Bromo-2-chloro-1,8-naphthyridine

Pd Catalyst, Ligand & Base Aminated Product
I

Click to download full resolution via product page
Caption: Buchwald-Hartwig amination for C-N bond formation.
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

e Reaction Setup: To an oven-dried Schlenk tube, add 6-Bromo-2-chloro-1,8-naphthyridine
(2.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd2(dba)s, 0.02 equiv.), a
suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong, non-nucleophilic base
(e.g., sodium tert-butoxide or cesium carbonate, 1.4 equiv.).

e Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

o Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction by TLC or
LC-MS until the starting material is consumed.

o Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl
acetate, and wash with water and brine. Dry the organic layer over anhydrous magnesium
sulfate and concentrate in vacuo.

« Purification: Purify the crude product by flash chromatography on silica gel to obtain the
desired aminated 1,8-naphthyridine.
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Applications and Future Directions

The 1,8-naphthyridine scaffold is a "privileged structure™ in medicinal chemistry, appearing in
numerous compounds with a wide range of biological activities, including antibacterial,
anticancer, and anti-inflammatory properties. The di-functionalized nature of 6-Bromo-2-
chloro-1,8-naphthyridine makes it a particularly attractive starting material for the construction
of libraries of novel compounds for drug discovery. Its potential also extends to materials
science, where the rigid, planar 1,8-naphthyridine system can be incorporated into organic
electronic materials.

Further research is needed to fully characterize the physical and chemical properties of 6-
Bromo-2-chloro-1,8-naphthyridine and to explore its utility in the synthesis of novel functional
molecules. The development of selective and efficient methods for the sequential
functionalization of the 2- and 6-positions will be crucial for unlocking the full potential of this
versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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